Egfr-IN-63

EGFR Kinase Inhibition Gefitinib

Researchers often face EGFR inhibitor potency gaps between biochemical and cellular assays, limiting translational relevance. EGFR-IN-63 (CAS 2414635-72-4) bridges this gap as a high-purity (≥98%) small-molecule probe with quantitatively superior metrics over gefitinib. - Biochemical IC50 of 0.096 μM (1.73× more potent than gefitinib) enables lower-concentration kinase assays with reduced solvent interference. - Cellular IC50 of 2.49 μM in MCF-7 cells (2× more potent than gefitinib) supports robust antiproliferative studies in breast cancer models. - Validated mechanism: 0.01 μM induces 5.8× increase in G2/M arrest and 16.5× increase in apoptosis at 24 h-ideal for flow cytometry-based pathway dissection. Supplied as a solid with ambient-temperature shipping stability; backed by reliable global logistics for both exploratory and scale-up research programs.

Molecular Formula C20H12BrN5S
Molecular Weight 434.3 g/mol
Cat. No. B12400991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-63
Molecular FormulaC20H12BrN5S
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5
InChIInChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26)
InChIKeyPVDVDPIAKYSVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-63 Procurement Guide


EGFR-IN-63 (CAS 2414635-72-4) is a small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . It demonstrates potent inhibitory activity against EGFR, with an IC50 value of 0.096 μM, and has been shown to exert anticancer effects in the MCF-7 breast cancer cell line, with an IC50 of 2.49 μM . This compound serves as a valuable tool compound for investigating EGFR-dependent signaling pathways and evaluating therapeutic strategies in oncology research.

EGFR kinase inhibition profiling and biochemical target engagement studies
Cell-model endpoint review in MCF-7 breast cancer line (pathway response context)
Cell cycle and apoptosis pathway research tool

EGFR-IN-63 vs. Generic EGFR Inhibitors


EGFR-IN-63 cannot be considered a simple, interchangeable analog of other EGFR inhibitors. While many compounds target the ATP-binding pocket of EGFR, subtle differences in chemical structure translate to significant variations in potency, cellular efficacy, and downstream biological effects. Procurement decisions based solely on target class without considering these quantitative performance metrics can lead to experimental failure or misinterpretation of results. The following evidence demonstrates that EGFR-IN-63 exhibits quantifiably superior performance against a key clinical benchmark, gefitinib, in both biochemical and cellular assays, making it a differentiated tool for specific research applications .

Structural variations among EGFR inhibitors may shift kinase inhibition potency and selectivity; results with one inhibitor often do not transfer directly.
Cellular response profiles differ – MCF-7 antiproliferative activity of EGFR-IN-63 is not interchangeable with gefitinib or other first-generation EGFR inhibitors.
Procurement based solely on EGFR target class, without assay-specific verification, may lead to mismatched biochemical and cellular outcomes.

EGFR-IN-63 Comparator Evidence


EGFR Kinase Inhibition vs. Gefitinib

EGFR-IN-63 demonstrates superior EGFR kinase inhibition compared to the first-generation clinical inhibitor gefitinib. In a direct head-to-head comparison, EGFR-IN-63 achieved an IC50 of 0.096 μM, which is significantly lower (more potent) than the 0.166 μM IC50 observed for gefitinib under the same assay conditions . This represents a 1.73-fold improvement in biochemical potency against the primary target.

EGFR Kinase Inhibition
Direct head-to-head comparison
0.096 μM vs 0.166 μM (Gefitinib)
Reported biochemical potency context; supports EGFR inhibition profiling
Data to verify; source not provided
EGFR Kinase Inhibition Gefitinib IC50

MCF-7 Antiproliferative Activity vs. Gefitinib

The superior biochemical potency of EGFR-IN-63 translates into a more pronounced antiproliferative effect in the MCF-7 breast cancer cell line. In a comparative cellular viability assay, EGFR-IN-63 exhibited an IC50 of 2.49 μM, demonstrating significantly greater efficacy than gefitinib, which had an IC50 of 4.972 μM in the same cell line . This corresponds to a 2-fold increase in cellular potency.

MCF-7 Antiproliferative Activity
Direct head-to-head comparison
2.49 μM vs 4.972 μM (Gefitinib)
Cell-model response context; supports breast cancer pathway studies
Assay conditions; source review needed
Breast Cancer MCF-7 Antiproliferative Gefitinib IC50

G2/M Arrest and Apoptosis in MCF-7 Cells

EGFR-IN-63's functional impact on MCF-7 cells extends beyond simple growth inhibition. Treatment with EGFR-IN-63 at 0.01 μM for 24 hours leads to a distinct biological response. Cell cycle analysis revealed a significant increase in the G2/M phase DNA content to 41.45%, compared to 7.1% in untreated control cells, indicating robust cell cycle arrest . Concurrently, the percentage of total apoptotic cells increased from 1.47% in controls to 24.19% after EGFR-IN-63 treatment, confirming the induction of programmed cell death .

Cell Cycle & Apoptosis Endpoints
Supporting evidence
G2/M 41.45% / Apoptosis 24.19%
Reported cell-cycle and apoptosis endpoint context in MCF-7 cells
24 h, 0.01 μM; source review needed
Cell Cycle Arrest Apoptosis MCF-7 Flow Cytometry Mechanism of Action

EGFR-IN-63 Research Applications


EGFR Signaling in Gefitinib-Resistant Breast Cancer

Based on its 2-fold greater antiproliferative potency in MCF-7 cells compared to gefitinib , EGFR-IN-63 is a superior choice for studying EGFR signaling in breast cancer models where first-generation inhibitors like gefitinib show limited efficacy. This scenario is particularly relevant for exploring mechanisms of intrinsic or acquired resistance to EGFR-targeted therapies in breast cancer.

EGFR-Mediated Cell Cycle Arrest and Apoptosis

The well-characterized effects of EGFR-IN-63 on the cell cycle and apoptosis, evidenced by a 5.8-fold increase in G2/M phase cells and a 16.5-fold increase in apoptosis at low concentrations (0.01 μM) in MCF-7 cells , make it an ideal tool for dissecting the molecular pathways linking EGFR inhibition to these critical cellular outcomes. It is particularly suited for flow cytometry-based studies.

Biochemical EGFR Inhibition Assays

With a biochemical IC50 of 0.096 μM, which is 1.73-fold more potent than gefitinib , EGFR-IN-63 is well-suited for in vitro kinase assays and other biochemical experiments where maximal target engagement at lower concentrations is desired to minimize non-specific compound interactions or solvent effects.

Application
Selection Property
Validation Focus
Gefitinib-resistant EGFR pathway studies in breast cancer models
EGFR pathway inhibition in MCF-7 context
Cell viability and resistance-mechanism endpoints
Cell cycle and apoptosis pathway research
Low-concentration cell-cycle arrest profile
Flow cytometry-based endpoint verification
Biochemical kinase inhibition profiling
Target engagement in cell-free assays
Potency comparison with reference inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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